4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid
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Overview
Description
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and thiophene rings. Triazoles are five-membered rings containing three nitrogen atoms, while thiophenes are five-membered rings containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a triazole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazole and thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole and thiophene derivatives
Scientific Research Applications
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit enzymes and interact with biological receptors
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: It can interact with biological receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A five-membered ring with three nitrogen atoms, similar to the triazole moiety in the compound.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position
Uniqueness
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is unique due to the combination of triazole and thiophene rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5N3O2S |
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Molecular Weight |
195.20 g/mol |
IUPAC Name |
4-(triazol-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)5-3-13-4-6(5)10-8-1-2-9-10/h1-4H,(H,11,12) |
InChI Key |
LPJXZPXMTPBMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)C2=CSC=C2C(=O)O |
Origin of Product |
United States |
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